3-Fluoro-4-(methylsulfonyl)benzaldehyde
Overview
Description
3-Fluoro-4-(methylsulfonyl)benzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the presence of a fluorine atom and a methylsulfonyl group in the compound suggests that it may have unique chemical and physical properties that could be of interest in various fields, such as drug discovery and materials science .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of fluorinating agents and directing groups. For example, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the importance of substituents in determining the stability and reactivity of fluorinated compounds . Similarly, the use of orthanilic acids as transient directing groups in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes highlights a method that could potentially be adapted for the synthesis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde can be complex, with various substituents influencing the overall conformation. For instance, in the case of 3-(4-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the fluorophenyl group is almost perpendicular to the plane of the benzofuran, indicating that the fluorine atom can significantly affect the molecular geometry . This suggests that the fluorine and methylsulfonyl groups in 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also influence its molecular structure in a similar manner.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often unique due to the electronegativity and small size of the fluorine atom. For example, the fluorinating agent discussed in paper is capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity. This indicates that 3-Fluoro-4-(methylsulfonyl)benzaldehyde may also participate in a range of chemical reactions, potentially serving as a precursor for the synthesis of more complex fluorinated molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with some structural similarity to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents, showing a specific solubility order . This information can be useful in predicting the solubility behavior of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, which is important for its practical applications in synthesis and formulation.
Scientific Research Applications
Organic Synthesis and Catalysis
One of the key applications of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is in organic synthesis, where it serves as a precursor or intermediate in various chemical reactions. For example, it has been used in Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes, employing commercially available orthanilic acids as transient directing groups. This method demonstrates the versatility of benzaldehydes in synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Xiao-Yang Chen & E. J. Sorensen, 2018).
Anticancer Research
In medicinal chemistry, derivatives of 3-Fluoro-4-(methylsulfonyl)benzaldehyde have been explored for their anticancer properties. The synthesis of fluorinated analogues of combretastatin A-4, using various fluorinated benzaldehydes, showcases the potential of this compound in developing new anticancer agents. These analogues retain potent cell growth inhibitory properties, suggesting their relevance in cancer therapy (N. Lawrence et al., 2003).
Solubility Studies
Understanding the solubility of chemical compounds in different solvents is crucial for their application in synthesis and formulation. The solubility of 1-Fluoro-4-(methylsulfonyl)benzene, closely related to 3-Fluoro-4-(methylsulfonyl)benzaldehyde, in various organic solvents provides valuable data for its processing and application in chemical syntheses. Such studies help in the design of reaction conditions and the purification of final products (C. Qian et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of florfenicol, starting from p-(methylsulfonyl)benzaldehyde, highlights another application area. This process, which includes asymmetric aziridination and diastereoselectively ring-opening, exemplifies the use of 3-Fluoro-4-(methylsulfonyl)benzaldehyde derivatives in the synthesis of enantiomerically pure compounds, which is of significant importance in developing pharmaceuticals (Zhong-Hua Wang et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKDQOGYYWXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611638 | |
Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylsulfonyl)benzaldehyde | |
CAS RN |
254878-95-0 | |
Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.